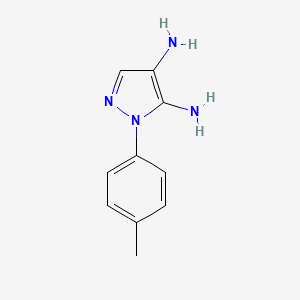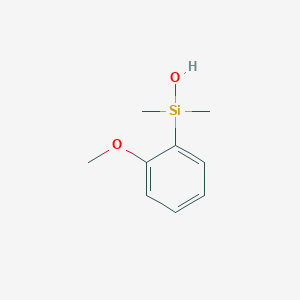![molecular formula C8H4N6O3 B12571446 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid CAS No. 193340-86-2](/img/structure/B12571446.png)
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a complex heterocyclic compound that combines the structural features of oxazole, pyrazole, and tetrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves multi-step reactions. One common approach is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive, through the activation of the azide by metals, strong Lewis acids, or amine salts .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is known for its resistance to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions may target the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups.
Applications De Recherche Scientifique
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Tetrazole Derivatives: Compounds like 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole share the tetrazole ring and exhibit similar stability and reactivity.
Oxazole Derivatives: Compounds such as 1,3-oxazole derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of oxazole, pyrazole, and tetrazole rings in a single molecule. This structural complexity provides a wide range of potential chemical reactivities and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
193340-86-2 |
|---|---|
Formule moléculaire |
C8H4N6O3 |
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
7-(1,3-oxazol-2-ylmethylidene)pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4N6O3/c15-8(16)6-4(3-5-9-1-2-17-5)7-10-12-13-14(7)11-6/h1-3H,(H,15,16) |
Clé InChI |
MPYTVJMGGLRGPN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C=C2C(=NN3C2=NN=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)

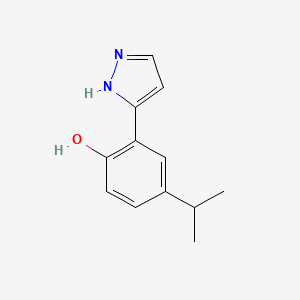
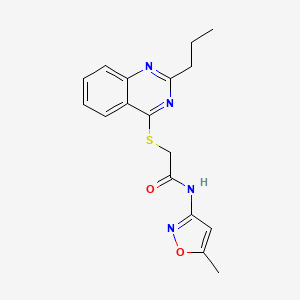
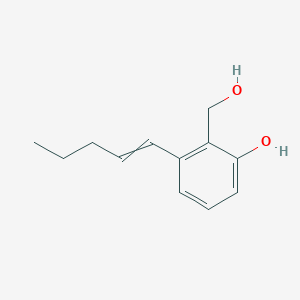
![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

